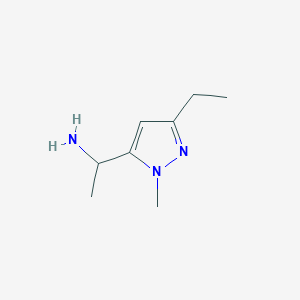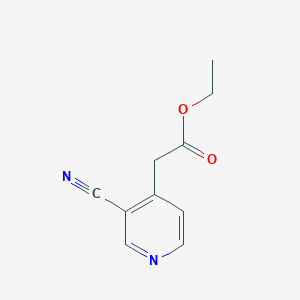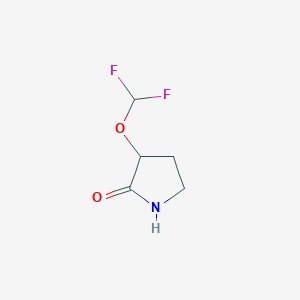
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a quinazoline core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine typically involves multiple steps:
Nitration: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group.
Cyclization: The nitrated intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline core.
Amination: Finally, the quinazoline derivative is aminated to introduce the amine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- Sorafenib
Comparison:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Similar in structure but lacks the quinazoline core and nitro group. Used in different synthetic applications.
- 4-(Trifluoromethyl)benzylamine: Similar in having the trifluoromethyl group but differs in the presence of a benzylamine moiety instead of the quinazoline core.
- Sorafenib: A well-known anticancer drug with a similar trifluoromethylphenyl group but different overall structure and mechanism of action.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine stands out due to its unique combination of functional groups and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H8ClF3N4O2 |
|---|---|
Poids moléculaire |
368.70 g/mol |
Nom IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H8ClF3N4O2/c16-12-3-1-8(5-11(12)15(17,18)19)22-14-10-6-9(23(24)25)2-4-13(10)20-7-21-14/h1-7H,(H,20,21,22) |
Clé InChI |
SYNAFSVNQDNYSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)






![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)

